molecular formula C18H24O4 B13937286 Nonyl 3-oxo-1,3-dihydro-2-benzofuran-5-carboxylate CAS No. 54699-44-4

Nonyl 3-oxo-1,3-dihydro-2-benzofuran-5-carboxylate

Cat. No.: B13937286
CAS No.: 54699-44-4
M. Wt: 304.4 g/mol
InChI Key: XJAXUZMCYRLFLG-UHFFFAOYSA-N
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Description

Nonyl 3-oxo-1,3-dihydro-2-benzofuran-5-carboxylate (CAS: 54699-44-4) is a benzofuran-derived ester characterized by a nonyl (C₉H₁₉) ester group at the 5-position of the benzofuran core and a 3-oxo-1,3-dihydro substituent at the 2-position. Its molecular formula is C₁₈H₂₄O₄, with a molecular weight of 304.38 g/mol (calculated). The 3-oxo group introduces a ketone functionality, enabling hydrogen-bonding interactions that influence crystallinity and solubility .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54699-44-4

Molecular Formula

C18H24O4

Molecular Weight

304.4 g/mol

IUPAC Name

nonyl 3-oxo-1H-2-benzofuran-5-carboxylate

InChI

InChI=1S/C18H24O4/c1-2-3-4-5-6-7-8-11-21-17(19)14-9-10-15-13-22-18(20)16(15)12-14/h9-10,12H,2-8,11,13H2,1H3

InChI Key

XJAXUZMCYRLFLG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)C1=CC2=C(COC2=O)C=C1

Origin of Product

United States

Preparation Methods

Synthesis of the Benzofuran-5-carboxylic Acid Core

  • Benzofuran-5-carboxylic acid derivatives are commonly synthesized via cyclization of ortho-hydroxyphenylacetic acid derivatives or through palladium-catalyzed cross-coupling and cyclization reactions.
  • The 3-oxo group can be introduced by controlled oxidation or by using precursors already bearing the keto group at position 3.
  • For example, methyl 1-oxo-1,3-dihydro-2-benzofuran-5-carboxylate has been reported and serves as a close analogue for the acid precursor.

Esterification with Nonyl Alcohol

  • The carboxylic acid or methyl ester intermediate undergoes esterification with nonyl alcohol.
  • Common esterification methods include:
    • Fischer esterification : refluxing the acid with nonyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
    • Steglich esterification : using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents under mild conditions to avoid side reactions.
  • The choice of method depends on the sensitivity of the 3-oxo group and other functional groups.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Benzofuran-5-carboxylic acid synthesis Cyclization of ortho-hydroxyphenylacetic acid derivatives under acidic conditions or Pd-catalysis 70-85 Purification by recrystallization or chromatography
Introduction of 3-oxo group Controlled oxidation with PCC or Dess–Martin periodinane 60-75 Avoids overoxidation
Esterification with nonyl alcohol Fischer esterification: reflux with H2SO4 catalyst, 6-12 hours 65-80 Requires removal of water to drive equilibrium
Steglich esterification: DCC/DMAP in dichloromethane, room temperature, 12-24 hours 75-90 Mild conditions, better for sensitive groups

Alternative Synthetic Routes and Advanced Methods

Analytical Characterization and Verification

  • Successful synthesis is confirmed by:
  • Spectral data from analogous benzofuran esters confirm the structural assignments.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Advantages Disadvantages
Benzofuran core synthesis Cyclization or Pd-catalyzed coupling Ortho-hydroxyphenylacetic acid derivatives, acid or Pd catalyst High yield, well-established Requires careful control of conditions
3-oxo group introduction Controlled oxidation PCC, Dess–Martin periodinane Selective oxidation Sensitive to overoxidation
Esterification with nonyl alcohol Fischer esterification Nonyl alcohol, H2SO4, reflux Simple, cost-effective Equilibrium reaction, water removal needed
Steglich esterification DCC, DMAP, dichloromethane, room temp Mild, high yield More expensive reagents
Alternative acylation Benzotriazole-mediated acylation N-acylbenzotriazoles, base High selectivity, mild Requires preparation of acyl donors

Chemical Reactions Analysis

Types of Reactions

Nonyl 3-oxo-1,3-dihydro-2-benzofuran-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Comparison with Similar Compounds

Ethyl 3-Methyl-5-(3-oxobutyl)-2-benzofurancarboxylate (CAS: 565192-81-6)

  • Molecular Formula : C₁₇H₂₀O₅
  • Key Features: Ethyl ester (C₂H₅) at the 2-position. Substituents: 3-methyl and 5-(3-oxobutyl) groups. Physical Properties: The shorter ethyl chain reduces hydrophobicity compared to the nonyl analogue, increasing water solubility. The 3-oxobutyl group introduces an additional ketone, enhancing hydrogen-bonding capacity . Applications: Likely used in pharmaceutical intermediates due to its reactive oxo groups.

[(2Z)-3-Oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate (CAS: 622800-36-6)

  • Molecular Formula: C₂₄H₁₅NO₆
  • Key Features: Benzodioxole-5-carboxylate ester at the 6-position. Pyridin-3-ylmethylidene substituent at the 2-position. The pyridine moiety introduces basicity, altering solubility in polar solvents . Applications: Suitable for metal coordination or as a ligand in catalysis.

N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)benzofuran-5-carboxamide

  • Key Features: Benzofuran-5-carboxamide core with a peptidomimetic side chain. Biological Relevance: Designed for enzyme inhibition (e.g., proteases) due to its aldehyde warhead and chiral centers . Contrast: Unlike the nonyl ester, this compound’s amide linkage and peptide-like structure prioritize biological activity over material science applications.

Data Table: Structural and Functional Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Nonyl 3-oxo-1,3-dihydro-2-benzofuran-5-carboxylate 54699-44-4 C₁₈H₂₄O₄ 304.38 Nonyl ester, 3-oxo Synthetic intermediates, surfactants
Ethyl 3-methyl-5-(3-oxobutyl)-2-benzofurancarboxylate 565192-81-6 C₁₇H₂₀O₅ 304.34 Ethyl ester, 3-methyl, 5-(3-oxobutyl) Pharmaceuticals, crystallography
[(2Z)-3-Oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate 622800-36-6 C₂₄H₁₅NO₆ 413.38 Benzodioxole ester, pyridinyl group Catalysis, coordination chemistry

Key Research Findings

  • Hydrogen Bonding and Crystallinity: The 3-oxo group in this compound facilitates hydrogen bonding, influencing crystal packing patterns. This property is critical for applications in crystallography and materials design .
  • Hydrophobicity: The nonyl chain imparts significant hydrophobicity, making the compound less water-soluble than its ethyl analogue but more compatible with non-polar matrices (e.g., polymers) .
  • Synthetic Flexibility : Benzofuran carboxylates are versatile intermediates; for example, the ethyl derivative’s 3-oxobutyl group can undergo further ketone-based reactions, such as condensations or reductions .

Biological Activity

Nonyl 3-oxo-1,3-dihydro-2-benzofuran-5-carboxylate, with the CAS number 54699-44-4, is a compound that has garnered attention due to its diverse biological activities. This article delves into the biological properties of this compound, including its antioxidant, anti-inflammatory, antibacterial, antifungal, and potential antileishmanial activities.

  • Molecular Formula : C18H24O4
  • Molecular Weight : 304.38 g/mol
  • Structural Characteristics : The compound features a benzofuran core with a carboxylate group and a nonyl ester side chain, which may influence its biological interactions.

1. Antioxidant Activity

Research indicates that derivatives of benzofuran compounds exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress-related diseases.

2. Anti-inflammatory Activity

Studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory conditions.

3. Antibacterial and Antifungal Properties

The compound has demonstrated effectiveness against various bacterial and fungal strains. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

4. Antileishmanial Activity

Preliminary studies suggest that this compound may possess activity against Leishmania species, indicating its potential as a therapeutic agent for leishmaniasis.

Antioxidant Studies

A study published in Molecules highlighted the antioxidant potential of benzofuran derivatives. The research utilized DPPH and ABTS assays to measure radical scavenging activity, showing that the compounds exhibited IC50 values comparable to established antioxidants .

Anti-inflammatory Mechanisms

In vitro studies have demonstrated that this compound inhibits the production of nitric oxide and pro-inflammatory cytokines in macrophages. This suggests its utility in managing conditions characterized by chronic inflammation .

Antimicrobial Efficacy

A comparative study evaluated the antibacterial effects of various benzofuran derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. This compound showed promising results with minimum inhibitory concentrations (MIC) lower than those of some conventional antibiotics .

Data Table: Summary of Biological Activities

Activity TypeMethodologyResultsReferences
AntioxidantDPPH/ABTS assaysSignificant radical scavenging
Anti-inflammatoryIn vitro cytokine assaysReduced NO and cytokine production
AntibacterialMIC testingEffective against S. aureus and E. coli
AntifungalZone of inhibition assaysInhibition of fungal growth
AntileishmanialLeishmania culture assaysReduced parasite viability

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